Grepafloxacin glucuronide is a significant metabolite of grepafloxacin, a fluoroquinolone antibiotic. This compound is formed through the process of glucuronidation, a phase II metabolic pathway that enhances the water solubility of drugs, facilitating their excretion from the body. Grepafloxacin itself is utilized primarily for treating various bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair .
Grepafloxacin was originally developed for clinical use but was withdrawn from the market due to safety concerns, including cardiovascular risks associated with QT interval prolongation. The glucuronidation of grepafloxacin occurs mainly in the liver, where it is metabolized by UDP-glucuronosyltransferases, leading to the formation of grepafloxacin glucuronide as one of its major metabolites .
Grepafloxacin glucuronide is classified as an acyl glucuronide, which is a type of conjugate formed when a drug or its metabolite reacts with glucuronic acid. This classification is crucial as acyl glucuronides can exhibit unique pharmacological properties and reactivity compared to their parent compounds .
The synthesis of grepafloxacin glucuronide involves enzymatic reactions catalyzed by UDP-glucuronosyltransferases. These enzymes transfer glucuronic acid from UDP-glucuronic acid to the hydroxyl or carboxyl groups on grepafloxacin.
Grepafloxacin glucuronide features a glucuronic acid moiety linked to the grepafloxacin structure. The specific site of conjugation can vary based on the enzyme involved in the reaction.
Grepafloxacin glucuronide primarily undergoes hydrolysis back to grepafloxacin under certain conditions, particularly in the presence of specific enzymes such as β-glucuronidases found in intestinal flora.
The mechanism of action for grepafloxacin involves inhibition of bacterial topoisomerases. Grepafloxacin glucuronide itself does not exhibit antibacterial activity but serves as a marker for metabolic activity and potential toxicity.
Grepafloxacin glucuronide is primarily used in pharmacokinetic studies to evaluate drug metabolism and disposition. Its formation is crucial for understanding how grepafloxacin is processed in the body and its potential side effects.
Grepafloxacin glucuronide is formed by the conjugation of grepafloxacin (a chiral fluoroquinolone antibiotic) with glucuronic acid, resulting in diastereomers due to the asymmetric center at the C7 position of the parent quinolone nucleus. The two diastereomers—designated R(+)-grepafloxacin glucuronide and S(-)-grepafloxacin glucuronide—exhibit distinct biochemical behaviors despite identical molecular formulas. These diastereomers were isolated from the bile of rats administered enantiopure grepafloxacin and purified using solid-phase extraction (C18 columns) followed by HPLC with methanol/water eluents [8].
Key stereospecific differences include:
Table 1: Properties of Grepafloxacin Glucuronide Diastereomers
Property | R(+)-Glucuronide | S(−)-Glucuronide |
---|---|---|
Biliary Clearance | 3.8 ± 0.7 mL/min/kg | 2.1 ± 0.4 mL/min/kg |
Plasma Half-life (rat) | 15 ± 3 hours | 18 ± 2 hours |
Dominant UGT Isoform | UGT1A9 | UGT1A9 |
Grepafloxacin glucuronide has the molecular formula C₂₅H₃₀FN₃O₉ and a monoisotopic mass of 515.197 Da, derived from the addition of glucuronic acid (C₆H₈O₆) to grepafloxacin (C₁₉H₂₂FN₃O₃) [1] [2]. The glucuronide bond forms at the carboxylic acid group of grepafloxacin, yielding an acyl glucuronide. Structural confirmation was achieved via:
Table 2: Atomic Composition and Mass Data
Component | Value |
---|---|
Molecular Formula | C₂₅H₃₀FN₃O₉ |
Exact Mass | 515.197 Da |
Major Fragments | 339.2 (aglycone loss), |
175.0 (glucuronic acid) |
Grepafloxacin glucuronide is primarily biosynthesized in human hepatocytes by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-α-D-glucuronic acid to grepafloxacin’s carboxyl group. The reaction follows an SN2 nucleophilic substitution mechanism, facilitated by a base catalyst in UGT’s active site [10]. Critical enzymatic characteristics include:
Table 3: Enzymatic Kinetics of Grepafloxacin Glucuronidation
Parameter | Value | Significance |
---|---|---|
Kₘ (HLM) | 4.2 mM | Moderate substrate affinity |
Vₘₐₓ (HLM) | 0.8 nmol/min/mg | Lower than moxifloxacin glucuronide |
Major UGT Isoform | UGT1A9 | 90% of total clearance activity |
IC₅₀ (mefenamic acid) | 9.8 μM | Confirms UGT1A9 dominance |
Chemical synthesis of grepafloxacin glucuronide faces challenges due to the lability of acyl glucuronides. Two validated approaches include:1. Microbial Biotransformation:- Aspergillus niger or Streptomyces strains express UGT-like activity. Scaling to 10L fermentation yields >100 mg of purified glucuronide, as demonstrated for analogous compounds like AZD5991 [6].- Purification involves solid-phase extraction (C18 columns), followed by preparative HPLC with acetonitrile/water gradients [6].
Table 4: Synthesis and Purification Methods
Method | Yield | Purity | Key Steps |
---|---|---|---|
Microbial Biotransformation | 109.6 mg (10L scale) | >95% | Fermentation, SPE, preparative HPLC |
Acidified Extraction | 0.4 mg (24L bile) | >98% | pH adjustment, SPE, NMR validation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1